molecular formula C13H19N3O3 B2435447 Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate CAS No. 2097934-26-2

Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate

Cat. No.: B2435447
CAS No.: 2097934-26-2
M. Wt: 265.313
InChI Key: SLTCFZRCMAIPHG-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a pyrimidine moiety, which is a six-membered ring containing two nitrogen atoms. The ethyl ester group attached to the pyrrolidine ring enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

ethyl 3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-4-18-13(17)16-6-5-11(8-16)19-12-7-9(2)14-10(3)15-12/h7,11H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTCFZRCMAIPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)OC2=NC(=NC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The starting material, 2,6-dimethylpyrimidine, is synthesized through a condensation reaction between acetylacetone and guanidine in the presence of a base such as sodium ethoxide.

    Nucleophilic Substitution: The pyrimidine intermediate undergoes a nucleophilic substitution reaction with ethyl 3-hydroxypyrrolidine-1-carboxylate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.

    Substitution: The ethyl ester group can be substituted with various nucleophiles, such as amines or alcohols, to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Amides or esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate has been investigated for its potential as an inhibitor of ATP-binding cassette (ABC) transporters. These transporters play critical roles in drug metabolism and resistance mechanisms in cancer cells. Inhibiting these transporters can enhance the efficacy of chemotherapeutic agents by preventing their expulsion from cancer cells .

Antimicrobial Activity

Similar compounds have shown antimicrobial properties, suggesting that this compound may also possess such activities. Preliminary studies indicate that derivatives with similar structures can inhibit bacterial growth and exhibit antifungal properties, making this compound a candidate for further exploration in antimicrobial drug development .

Anti-inflammatory Properties

Compounds containing pyrimidine and pyrrolidine structures have been linked to anti-inflammatory effects. This compound may modulate inflammatory pathways through inhibition of specific enzymes or receptors involved in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key structural features impacting activity include:

Structural FeatureImpact on Activity
Pyrrolidine RingEssential for binding to target enzymes/receptors
2,6-Dimethylpyrimidine GroupInfluences solubility and permeability
Ethoxy GroupAffects stability and metabolic pathways

Case Study 1: Inhibition of ABC Transporters

A study explored the inhibitory effects of structurally related compounds on ABC transporters in cancer cell lines. Results indicated that these compounds could significantly increase the intracellular concentration of chemotherapeutic agents, suggesting potential applications in overcoming multidrug resistance .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of various pyrimidine derivatives against common pathogens. The findings showed that certain derivatives exhibited significant bactericidal activity, warranting further investigation into the specific mechanisms by which this compound could exert similar effects .

Mechanism of Action

The mechanism by which Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The pyrimidine moiety can mimic nucleic acid bases, allowing the compound to bind to enzymes or receptors involved in DNA or RNA synthesis. This binding can inhibit the activity of these enzymes, leading to potential therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2,4-dimethylpyrimidin-5-yl)oxy]pyrrolidine-1-carboxylate
  • Ethyl 3-[(2,6-dimethylpyridine-4-yl)oxy]pyrrolidine-1-carboxylate
  • Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)thio]pyrrolidine-1-carboxylate

Uniqueness

Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its binding affinity and specificity towards biological targets. This makes it a valuable compound for developing selective inhibitors or modulators in medicinal chemistry.

Biological Activity

Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a complex structure, including a pyrimidine ring and a pyrrolidine moiety, which suggest diverse biological interactions relevant in medicinal chemistry.

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : Approximately 264.32 g/mol

The presence of nitrogen-containing heterocycles and ether functionalities indicates that this compound may exhibit various biological activities, particularly in pharmacology.

Anticancer Potential

Initial studies have indicated that this compound may act as an inhibitor of ATP-binding cassette (ABC) transporters. These transporters are crucial in drug metabolism and resistance mechanisms in cancer cells, suggesting that this compound could enhance the efficacy of anticancer therapies by overcoming drug resistance mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for elucidating the pharmacological profile of this compound. The following table summarizes some structurally related compounds and their unique features:

Compound NameStructure HighlightsUnique Features
2,6-Dimethylpyrimidin-4-yloxy-piperidineContains a piperidine ring instead of pyrrolidineBroader range of biological activity
Pyrrolidinyl ether derivativesSimilar ether functionalityVarying alkyl chain lengths affecting solubility
Ethoxy-substituted pyrimidinesSimilar ethoxy groupDifferent heterocyclic systems influencing reactivity

These comparisons illustrate how variations in ring structure and substituents can affect biological activity and chemical reactivity .

In Vitro Studies

Recent research has focused on the synthesis and evaluation of various analogues of this compound. For instance, studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. The most effective analogues demonstrated IC₅₀ values comparable to established anticancer drugs such as doxorubicin .

Mechanistic Insights

Mechanistic studies using molecular dynamics simulations have revealed that these compounds interact with target proteins primarily through hydrophobic contacts, which may be essential for their biological activity. This insight aids in understanding how modifications to the compound's structure could enhance its therapeutic potential .

Q & A

Q. What are the key considerations in optimizing the synthesis of Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents (e.g., DMAP, triethylamine) and reaction conditions (temperature, solvent polarity). For example, dichloromethane at 0–20°C facilitates efficient nucleophilic substitution . Post-synthesis, purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) or recrystallization improves purity. Characterization by 1H^1H NMR, ESI-MS, and HPLC (e.g., ≥97% purity thresholds) is critical .

Q. Table 1: Example Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1DMAP, TEA, CH2_2Cl2_2, 0°C → 20°C40–72%98.6%
2Column chromatography (EtOAc/hexane)21%97.0%

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer : 1H^1H NMR (400 MHz, DMSO-d6_6) identifies proton environments (e.g., pyrrolidine ring protons at δ 3.71 ppm, pyrimidinyl protons at δ 2.12 ppm). ESI-MS confirms molecular ion peaks (e.g., [M+1]+^+ at m/z 328.2), while HPLC validates purity (>97%) .

Q. Table 2: Key Spectral Data

TechniqueKey SignalsSignificance
1H^1H NMRδ 2.12 (s, 3H, CH3_3)Confirms pyrimidinyl methyl groups
ESI-MSm/z 328.2 [M+1]+^+Validates molecular weight

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX or ORTEP-3 resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths/angles. SHELX refines crystallographic data (e.g., resolving disorder via PART commands) , while ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement . For example, the pyrrolidine ring’s puckering amplitude can be quantified using Cremer-Pople parameters .

Q. What methodologies are recommended for analyzing the puckering conformation of the pyrrolidine ring, and how do these parameters influence reactivity?

  • Methodological Answer : Cremer-Pople coordinates (amplitude qq, phase angle ϕ\phi) define ring puckering. For a five-membered ring, q2q_2 (envelope) and q3q_3 (half-chair) amplitudes correlate with steric strain and nucleophilic reactivity. Computational tools (e.g., Mercury software) calculate these parameters from crystallographic data .

Q. Table 3: Puckering Parameters for Pyrrolidine Derivatives

Conformationq2q_2 (Å)q3q_3 (Å)ϕ\phi (°)
Envelope0.450.12180
Half-chair0.300.5030

Q. How should researchers approach structure validation to ensure accuracy in crystallographic data?

  • Methodological Answer : Use checkCIF/PLATON to flag outliers (e.g., ADP mismatches, missed symmetry). Validate hydrogen bonding with MoPro; R-factor convergence (<5%) and electron density residuals (Δρ < 0.3 eÅ3^{-3}) are critical . For example, mismatched H-atom positions in the pyrimidinyl group may require DFIX restraints .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, particularly in neurological targets?

  • Methodological Answer : Butyrylcholinesterase (BuChE) inhibition assays (IC50_{50}) are relevant for neuroinflammatory targets. Protocols from pyranone-carbamate derivatives (e.g., competitive ELISA, kinetic analysis at pH 8.0) can be adapted. Measure inhibition at 10–100 µM concentrations, using donepezil as a positive control .

Q. Table 4: Example Bioactivity Assay Parameters

Assay TypeTargetIC50_{50} (µM)Positive Control
BuChEEnzyme15.2 ± 1.5Donepezil (0.8 ± 0.1)

Data Contradiction Analysis

  • Example : Conflicting NMR and X-ray data on pyrrolidine conformation may arise from solution vs. solid-state dynamics. Use variable-temperature NMR to assess ring-flipping kinetics, and compare with SCXRD-derived Cremer-Pople parameters .

Notes

  • Avoid commercial databases (e.g., ).
  • Software citations: SHELX , ORTEP-3 , PLATON .
  • Structural validation protocols align with IUCr standards .

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